4-(Ethylaminomethyl)pyridine
Overview
Description
4-(Ethylaminomethyl)pyridine, also known as N-(Pyridin-4-ylmethyl)ethanamine or N-Ethyl-4-pyridinemethanamine, is a secondary amine . It has an empirical formula of C8H12N2 and a molecular weight of 136.19 .
Synthesis Analysis
4-(Ethylaminomethyl)pyridine is suitable for use in the synthesis of sodium dithiocarbamate ligands . It may be used in the synthesis of 4-(ethylaminodithiocarbamate) methylpyridine diorganotin derivatives . A study has reported the synthesis of diorganotin dithiocarbamates from 4-(Ethylaminomethyl)pyridine using a one-pot synthetic procedure .Molecular Structure Analysis
The molecular structure of 4-(Ethylaminomethyl)pyridine was determined by X-ray diffraction in a study . The compound crystallizes in the triclinic system with specific parameters .Chemical Reactions Analysis
4-(Ethylaminomethyl)pyridine is used in the synthesis of sodium dithiocarbamate ligands and 4-(ethylaminodithiocarbamate) methylpyridine diorganotin derivatives .Physical And Chemical Properties Analysis
4-(Ethylaminomethyl)pyridine is a liquid with a refractive index of n20/D 1.516 (lit.) and a density of 0.979 g/mL at 25 °C (lit.) .Scientific Research Applications
Synthesis of Sodium Dithiocarbamate Ligands
- Scientific Field: Organic Chemistry
- Summary of Application: 4-(Ethylaminomethyl)pyridine is used in the synthesis of sodium dithiocarbamate ligands . These ligands are often used in the formation of complex compounds.
- Methods of Application: While the exact method of application isn’t specified, it typically involves reacting 4-(Ethylaminomethyl)pyridine with other reagents under controlled conditions to form the desired ligands .
- Results or Outcomes: The outcome of this process is the formation of sodium dithiocarbamate ligands, which can be used in further reactions .
Synthesis of Diorganotin Derivatives
- Scientific Field: Organometallic Chemistry
- Summary of Application: 4-(Ethylaminomethyl)pyridine can be used in the synthesis of 4-(ethylaminodithiocarbamate)methylpyridine diorganotin derivatives . These derivatives have potential applications in various fields, including medicinal chemistry.
- Methods of Application: The synthesis likely involves the reaction of 4-(Ethylaminomethyl)pyridine with organotin compounds and other reagents .
- Results or Outcomes: The result is the formation of diorganotin derivatives, which can be studied for their potential applications .
Synthesis of Pyrazolo[3,4-d]pyrimidines
- Scientific Field: Medicinal Chemistry
- Summary of Application: 4-(Ethylaminomethyl)pyridine could potentially be used in the synthesis of pyrazolo[3,4-d]pyrimidines . These compounds have been studied for their potential application as anti-inflammatory agents .
- Methods of Application: The synthesis likely involves the reaction of 4-(Ethylaminomethyl)pyridine with other reagents to form the pyrazolo[3,4-d]pyrimidines .
- Results or Outcomes: The result is the formation of pyrazolo[3,4-d]pyrimidines, which have shown potential anti-inflammatory effects .
Safety And Hazards
properties
IUPAC Name |
N-(pyridin-4-ylmethyl)ethanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2/c1-2-9-7-8-3-5-10-6-4-8/h3-6,9H,2,7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBAMQLFFVBPAOX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNCC1=CC=NC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20187049 | |
Record name | 4-((Ethylamino)methyl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20187049 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
136.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Ethylaminomethyl)pyridine | |
CAS RN |
33403-97-3 | |
Record name | N-Ethyl-4-pyridinemethanamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=33403-97-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-((Ethylamino)methyl)pyridine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033403973 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 33403-97-3 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=85903 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 4-((Ethylamino)methyl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20187049 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-ethylpyridine-4-methylamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.046.809 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 4-((ETHYLAMINO)METHYL)PYRIDINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EYE32X3W6X | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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